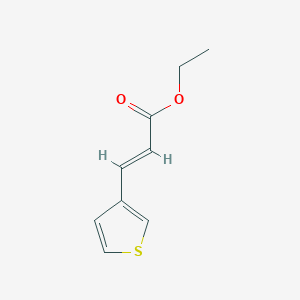

3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Descripción general

Descripción

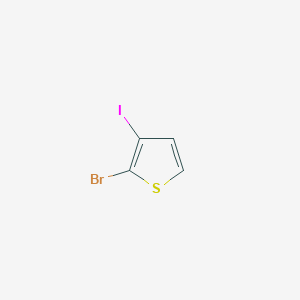

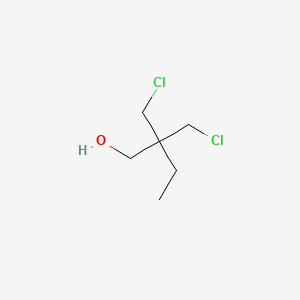

The compound "3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of various precursors under controlled conditions. For instance, the synthesis of 1-sulfopyridinium chloride, a related ionic liquid, was achieved through a series of reactions characterized by IR, 1H and 13C NMR, UV, and mass spectra . Similarly, the synthesis of a series of 3,5-dimethyl-1H-pyrazole derivatives was performed by treating 3,5-dimethyl-1H-pyrazole with ethylchloroacetate and subsequent reactions leading to various heterocyclic compounds . These methods suggest that the synthesis of "3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride" would likely involve a sulfonylation step, possibly using a sulfonyl chloride reagent under suitable reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of sulfonylated 4-amino-1H-pyrazoles was confirmed using these methods . These techniques would be essential in determining the structure of "3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride" and ensuring the correct placement of the sulfonyl group at the 4-position of the pyrazole ring.

Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions, leading to the formation of a wide range of heterocyclic compounds. For instance, the reaction of 3-methyl-1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride in pyridine yielded a sulfonamide, which further reacted to form unsaturated ketones, pyrazoles, isoxazoles, pyrimidinethiones, pyran derivatives, and pyridine derivatives . These reactions demonstrate the versatility of pyrazole derivatives in chemical synthesis and the potential for "3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride" to participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their substitution patterns. While the specific properties of "3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride" are not provided in the papers, related compounds have been used as catalysts and have shown biological activity . These properties suggest that the compound may also possess catalytic or biological activities, which could be explored in further studies.

Aplicaciones Científicas De Investigación

Pyrazole Derivatives in Medicinal Chemistry Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They have demonstrated diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Synthesis of Pyrazole Derivatives The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, Gosselin et al. described a remarkably regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles, which involves the condensation of 1,3-diketones with arylhydrazines .

Antileishmanial and Antimalarial Activities Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Structural and Chemical Applications

- Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .

- They exhibit tautomerism, which may influence their reactivity and impact the synthetic strategies where pyrazoles take part .

- 3(5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .

Synthesis Techniques

- Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- A special emphasis is placed on a thorough examination of response processes .

Biological Activity

- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

- The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Coordination Chemistry

- It is a precursor to a variety of ligands that are widely studied in coordination chemistry including trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine .

Anticancer Activity

- Certain pyrazole derivatives have been synthesized and found to cause cell death in cancer cells . For example, a synthesized pyrazole derivative, 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, was found to prevent wound healing and colony formation, delay the G0/G1 phase of the cell cycle, activate p27 levels, and most likely induce apoptosis through DNA .

Antimalarial Activity

- Some pyrazole derivatives have shown promising antimalarial activity . For instance, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] showed a desirable level of mean parasitemia (5.0 ± 1.4) and highest percent suppression (90.4%) against Plasmodium berghei infected mice .

Safety And Hazards

Propiedades

IUPAC Name |

3,5-dimethyl-1-phenylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S/c1-8-11(17(12,15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZYVZVQEADZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483008 | |

| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

CAS RN |

59340-26-0 | |

| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.